molecular formula C19H20BrN3O3S B15393191 N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide

Cat. No.: B15393191
M. Wt: 450.4 g/mol
InChI Key: ZUCAEKVBCZEIIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a thienopyrimidine-based acetamide derivative. Its structure includes a brominated and methyl-substituted phenyl ring linked to a thieno[3,2-d]pyrimidine scaffold via an acetamide bridge. The thienopyrimidine core is functionalized with a 2-methylpropyl (isobutyl) group at position 3 and two ketone groups at positions 2 and 2.

Properties

Molecular Formula

C19H20BrN3O3S

Molecular Weight

450.4 g/mol

IUPAC Name

N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C19H20BrN3O3S/c1-11(2)9-23-18(25)17-15(6-7-27-17)22(19(23)26)10-16(24)21-14-5-4-12(3)8-13(14)20/h4-8,11H,9-10H2,1-3H3,(H,21,24)

InChI Key

ZUCAEKVBCZEIIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CC(C)C)SC=C3)Br

Origin of Product

United States

Biological Activity

N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide is a complex organic compound notable for its unique thieno[3,2-d]pyrimidine structure. This compound has gained attention in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure

The compound can be represented by the following structural formula:

C16H19BrN2O3S\text{C}_{16}\text{H}_{19}\text{Br}\text{N}_2\text{O}_3\text{S}

Biological Activity

Research indicates that compounds with similar structures exhibit a range of biological activities, including:

  • Antimicrobial Activity : Certain derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Properties : Some thieno[3,2-d]pyrimidine derivatives demonstrate cytotoxic effects on cancer cell lines.
  • Enzyme Inhibition : Inhibition of specific enzymes such as kinases has been observed, which is critical in cancer therapy.

The biological activity of this compound may be attributed to its ability to interact with various biological targets. These interactions can lead to the modulation of signaling pathways involved in cell proliferation and apoptosis.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the unique properties of this compound.

Compound NameStructureUnique Features
6,7-Dihydrothieno[3,2-d]pyrimidine6,7-DihydrothienoKnown for its kinase inhibitory activity.
5-Methylthieno[3,4-d]pyrimidine5-MethylthienoExhibits distinct biological properties.
4-Methylphenyl-thieno[3,2-d]pyrimidine4-MethylphenylDemonstrates different pharmacological profiles.

This table highlights the significance of specific substituents in determining the biological activity and pharmacological profiles of these compounds.

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry explored the anticancer effects of thieno[3,2-d]pyrimidine derivatives. The results indicated that certain modifications led to increased cytotoxicity against breast cancer cells.
    • Methodology : Various cell lines were treated with different concentrations of the compound.
    • Findings : The compound exhibited significant inhibition of cell growth at micromolar concentrations.
  • Enzyme Inhibition : Research conducted on enzyme inhibition revealed that this compound effectively inhibited protein kinases involved in cancer progression.
    • Assay : Kinase assays were performed to evaluate the inhibitory potential.
    • Results : The compound showed a promising IC50 value compared to existing kinase inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Yield (%) Melting Point (°C) Key Functional Groups Reference
N-(2-bromo-4-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide Thieno[3,2-d]pyrimidine 2-bromo-4-methylphenyl, 3-(2-methylpropyl) N/A N/A Acetamide, ketones, bromine, methyl N/A
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide (Compound 5.5) Dihydropyrimidine 4-bromophenyl, 4-methyl-6-oxo-pyrimidine 79 >259 (decomp.) Thioacetamide, ketone, bromine
2-(4-Bromophenyl)-N-(3,4-difluorophenyl)acetamide (Compound I) Simple acetamide 4-bromophenyl, 3,4-difluorophenyl N/A 423–425 Bromine, fluorine
2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-phenoxy-phenyl)-acetamide (Compound 5.15) Dihydropyrimidine 4-phenoxyphenyl, 4-methyl-6-oxo-pyrimidine 60 224–226 Thioacetamide, phenoxy group

Structural and Functional Differences

Core Heterocycle: The target compound features a thieno[3,2-d]pyrimidine core, which is less common in the provided evidence compared to simpler dihydropyrimidine (e.g., Compound 5.5) or non-fused acetamide backbones (e.g., Compound I). The fused thiophene ring in the target compound may enhance π-stacking interactions or alter solubility compared to non-fused analogs .

Substituent Effects: The 2-bromo-4-methylphenyl group in the target compound differs from the 4-bromophenyl (Compound 5.5) or 3,4-difluorophenyl (Compound I) groups. The methyl substituent at position 4 may improve lipophilicity, while bromine at position 2 could sterically hinder binding interactions compared to para-substituted analogs . The 3-(2-methylpropyl) group on the thienopyrimidine scaffold is unique; similar compounds in the evidence lack branched alkyl substituents on the heterocycle. This group may influence conformational flexibility and metabolic stability .

Functional Groups: The 2,4-dioxo groups on the thienopyrimidine core are critical for hydrogen bonding, akin to the ketone in Compound 5.4. However, the fused thiophene may reduce polarity compared to non-fused dihydropyrimidines .

Physicochemical and Spectroscopic Comparisons

  • Melting Points :

    • Compound 5.5 exhibits a high decomposition temperature (>259°C), likely due to strong intermolecular hydrogen bonding from the thioacetamide and pyrimidine ketone groups . The target compound’s melting point is unreported but may be lower due to steric bulk from the 2-methylpropyl group.
    • Compound I (423–425 K, ~150–152°C) has a lower melting point, reflecting reduced hydrogen-bonding capacity compared to pyrimidine-based analogs .
  • Synthetic Yield: Compound 5.5 was synthesized in 79% yield via a thioacetamide coupling reaction, whereas Compound 5.15 (60% yield) required phenoxy-phenyl substitution, suggesting steric or electronic challenges in the latter . The target compound’s synthesis would likely require specialized conditions due to its fused heterocycle.
  • Spectroscopic Data: 1H NMR: The target compound’s acetamide NH signal is expected near δ 10.22 ppm (cf. Compound 5.5: δ 10.22 ppm for NHCO) . The thienopyrimidine protons may resonate downfield (δ 5.98–7.75 ppm), similar to pyrimidine CH signals in Compound 5.15 .

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including:

  • Formation of the thieno[3,2-d]pyrimidine core via cyclization.
  • Substitution reactions to introduce the 2-bromo-4-methylphenyl and 2-methylpropyl groups.
  • Acetamide coupling using reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Optimization strategies :
  • Use polar aprotic solvents (e.g., DMSO or acetonitrile) to stabilize intermediates.
  • Maintain temperatures between 60–80°C for cyclization steps to avoid side reactions.
  • Monitor pH during coupling reactions to prevent premature hydrolysis .

Q. Which characterization techniques are essential to confirm structural integrity?

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and amide bond formation. For example, the acetamide carbonyl typically resonates at ~170 ppm in 13C^{13}C-NMR .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS), ensuring the molecular ion peak matches the theoretical mass (e.g., calculated Mw=471.9g/molM_w = 471.9 \, \text{g/mol} for a related analog ).
  • X-ray crystallography (if crystalline): Resolve bond angles and dihedral angles between aromatic rings (e.g., ~66° dihedral angles in similar acetamide derivatives ).

Advanced Research Questions

Q. How can discrepancies in spectral data (e.g., unexpected NMR peaks) be resolved during structural validation?

  • Step 1 : Compare experimental NMR shifts with computational predictions (DFT calculations) to identify anomalous signals.
  • Step 2 : Check for rotamers or conformational flexibility in the acetamide group, which may split peaks in 1H^1H-NMR .
  • Step 3 : Use 2D techniques (COSY, HSQC) to resolve overlapping signals, particularly in the thienopyrimidine region .

Q. What strategies enhance the compound’s bioactivity in enzyme inhibition assays?

  • Structural modifications : Introduce electron-withdrawing groups (e.g., halogens) to the phenyl ring to improve target binding. For example, chloro-substituted analogs show enhanced anticancer activity .
  • Solubility optimization : Replace the 2-methylpropyl group with a hydrophilic moiety (e.g., hydroxyl or amine) to improve aqueous solubility without disrupting the thienopyrimidine scaffold .
  • Docking studies : Use software like AutoDock to predict interactions with enzymatic pockets (e.g., hydrogen bonding with kinase ATP-binding sites ).

Q. How does this compound compare to structurally similar analogs in terms of pharmacological properties?

Analog Structural Features Key Differences Biological Impact
N-(4-chlorophenyl)acetamideSimpler acetamide coreLacks thienopyrimidineLower antitumor potency
2-fluoro-N-(4-chlorophenyl)benzamideFluorinated aromatic ringNo dioxo groupsReduced enzyme inhibition
Target compound Thienopyrimidine + bromophenylEnhanced π-π stackingHigher selectivity in kinase assays

Experimental Design & Data Analysis

Q. What in vitro assays are suitable for evaluating its anticancer potential?

  • Cell viability assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., HeLa, MCF-7). Compare IC50_{50} values with cisplatin as a positive control .
  • Apoptosis assays : Measure caspase-3/7 activation via fluorogenic substrates (e.g., Ac-DEVD-AMC) .
  • Kinase inhibition profiling : Screen against a panel of 50+ kinases (e.g., EGFR, VEGFR2) to identify primary targets .

Q. How can synthetic yields be improved while minimizing byproducts?

  • Byproduct analysis : Identify common impurities (e.g., hydrolyzed acetamide or uncyclized intermediates) via LC-MS .
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura coupling steps to enhance efficiency .
  • Flow chemistry : Implement continuous-flow reactors for exothermic steps (e.g., bromination) to improve temperature control and scalability .

Contradictions & Challenges

Q. Why do some studies report conflicting bioactivity data for thienopyrimidine derivatives?

  • Source variation : Differences in cell line genetic backgrounds (e.g., wild-type vs. mutant p53 in HeLa) alter drug response .
  • Solvent effects : DMSO concentrations >0.1% in assays may artificially suppress activity .
  • Structural isomerism : Undetected rotamers in the 2-methylpropyl group can skew binding affinity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.